

# A Comparative Spectroscopic Analysis of Brominated N-Phenylbenzamide Analogs

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## Compound of Interest

Compound Name: **C14H12Br3NO**

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This guide provides a comparative analysis of the spectroscopic data for a series of brominated N-phenylbenzamide analogs, which are structurally related to the **C14H12Br3NO** framework. The objective is to offer a clear, data-driven comparison of their spectroscopic properties to aid in structural elucidation and characterization in drug discovery and development. This analysis is based on available experimental data from peer-reviewed literature and spectral databases.

## Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for selected brominated N-phenylbenzamide analogs. While a complete dataset for a tribrominated analog of **C14H12Br3NO** is not available in a single source, data for mono- and di-brominated analogs are presented for a comparative overview.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of Brominated N-methylbenzamide Analogs

Compound	Aromatic Protons (ppm)	N-CH <sub>3</sub> Proton (ppm)
3-bromo-N-methyl-N-phenylbenzamide	6.77 (t, $J = 1.8$ Hz, 1H), 6.62 (ddd, $J = 8.0, 1.9, 1.0$ Hz, 1H), 6.52 (td, $J = 7.0, 1.6$ Hz, 2H), 6.46–6.42 (m, 1H), 6.40 (d, $J = 7.8$ Hz, 1H), 6.32–6.24 (m, 3H)	2.75 (s, 3H)
N-(2-bromophenyl)-4-iodo-N-methylbenzamide	7.55 (d, $J = 7.9$ Hz, 1H), 7.50 (d, $J = 8.0$ Hz, 2H), 7.20 (t, $J = 7.7$ Hz, 1H), 7.15–7.03 (m, 4H)	3.37 (s, 3H)
3-bromo-N-(2-fluorophenyl)-N-methylbenzamide	7.49 (d, $J = 8.1$ Hz, 1H), 7.38 (t, $J = 7.3$ Hz, 1H), 7.29 (d, $J = 8.0$ Hz, 1H), 7.22–7.13 (m, 2H), 7.06 (t, $J = 7.7$ Hz, 1H), 6.96 (t, $J = 7.5$ Hz, 1H), 6.85 (t, $J = 9.0$ Hz, 1H)	3.41 (s, 3H)
N-(2-bromophenyl)-4-fluoro-N-methylbenzamide	7.59–7.50 (m, 1H), 7.35 (dd, $J = 8.6, 5.4$ Hz, 2H), 7.18 (d, $J = 6.8$ Hz, 1H), 7.09 (dd, $J = 6.7, 4.1$ Hz, 2H), 6.83 (t, $J = 8.5$ Hz, 2H)	3.37 (s, 3H)

Table 2: <sup>13</sup>C NMR Spectroscopic Data of Brominated N-methylbenzamide Analogs

Compound	Aromatic Carbons (ppm)	N-CH <sub>3</sub> Carbon (ppm)	Carbonyl Carbon (ppm)
3-bromo-N-methyl-N-phenylbenzamide	143.7, 137.2, 132.0, 131.2, 128.7, 128.6, 126.5, 126.3, 126.3, 121.3	37.8	168.3
N-(2-bromophenyl)-4-iodo-N-methylbenzamide	143.4, 136.9, 135.2, 133.9, 130.6, 129.8, 129.4, 128.7, 122.8, 96.5	37.3	170.1
3-bromo-N-(2-fluorophenyl)-N-methylbenzamide	158.2 (d, JC-F = 249.0 Hz), 157.3, 142.2, 133.5, 131.2 (d, JC-F = 8.2 Hz), 130.2 (d, JC-F = 2.6 Hz), 129.6, 128.5 (d, JC-F = 3.6 Hz), 128.3, 125.0 (d, JC-F = 17.1 Hz), 123.7 (d, JC-F = 3.5 Hz), 123.0, 115.5 (d, JC-F = 21.6 Hz)	36.4	166.7
N-(2-bromophenyl)-4-fluoro-N-methylbenzamide	164.4 (d, JC-F = 251.0 Hz), 143.7, 133.9, 131.8 (d, JC-F = 3.6 Hz), 130.6 (d, JC-F = 5.2 Hz), 130.5, 129.3, 128.7, 122.8, 114.9 (d, JC-F = 22.0 Hz)	37.3	170.0

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of Brominated N-methylbenzamide Analogs

Compound	Molecular Formula	Calculated [M+H] <sup>+</sup> (m/z)	Found [M+H] <sup>+</sup> (m/z)
3-bromo-N-methyl-N-phenylbenzamide	C <sub>14</sub> H <sub>12</sub> BrNO	290.0102	290.0206
N-(2-bromophenyl)-4-iodo-N-methylbenzamide	C <sub>14</sub> H <sub>11</sub> BrINO	415.9069	415.9142
3-bromo-N-(2-fluorophenyl)-N-methylbenzamide	C <sub>14</sub> H <sub>11</sub> BrFNO	308.0008	308.0085
N-(2-bromophenyl)-4-fluoro-N-methylbenzamide	C <sub>14</sub> H <sub>11</sub> BrFNO	308.0008	308.0081
Benzamide, 2-bromo-N-(4-bromophenyl)-	C <sub>13</sub> H <sub>9</sub> Br <sub>2</sub> NO	354.9103	354.9103 (Molecular Ion)[1]

## Experimental Protocols

The following sections detail the general methodologies for the key spectroscopic techniques cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were typically recorded on Bruker or JEOL spectrometers operating at frequencies ranging from 400 to 700 MHz for <sup>1</sup>H and 100 to 175 MHz for <sup>13</sup>C.[2] Samples were dissolved in deuterated solvents, most commonly chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard or referenced to the residual solvent peaks.[3] Coupling constants (J) are reported in Hertz (Hz).

## Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) was performed using an ESI (Electrospray Ionization) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[2] Samples

were introduced typically via direct infusion or after separation by liquid chromatography. The data is presented as the mass-to-charge ratio (m/z) of the protonated molecule  $[M+H]^+$ .

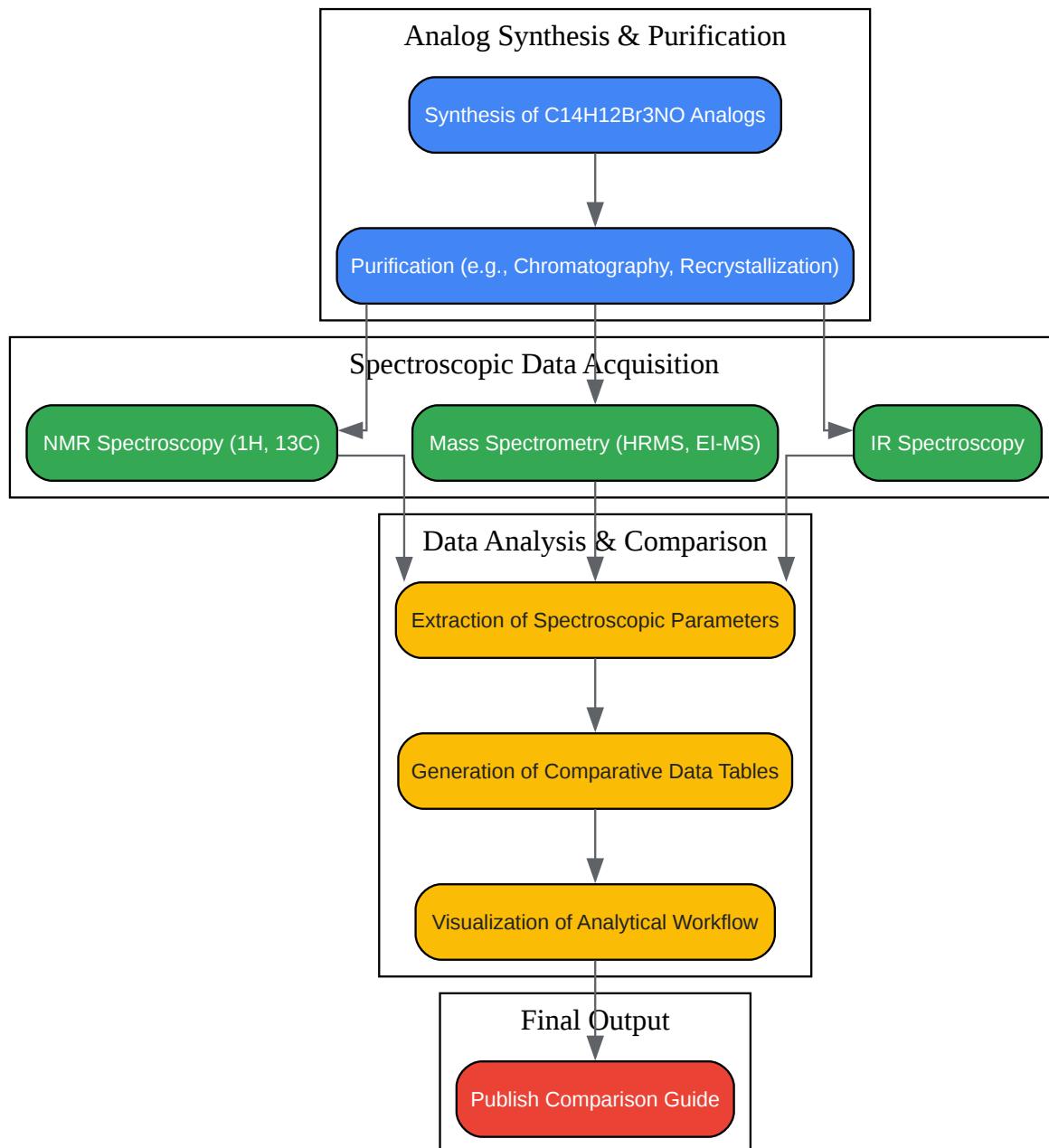
Electron Ionization Mass Spectrometry (EI-MS) data, where available, was obtained from the NIST Mass Spectrometry Data Center.<sup>[1]</sup> In this technique, the sample is bombarded with a high-energy electron beam, leading to ionization and fragmentation.

## Infrared (IR) Spectroscopy

Although not quantitatively tabulated, Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying key functional groups. Spectra are typically recorded on a spectrometer using KBr pellets or as a thin film. Characteristic absorption bands for amides include the N-H stretch (around  $3300\text{ cm}^{-1}$ ), the C=O stretch (around  $1650\text{ cm}^{-1}$ ), and the N-H bend (around  $1550\text{ cm}^{-1}$ ). The presence and position of bromine atoms can influence the fingerprint region (below  $1500\text{ cm}^{-1}$ ) of the spectrum.

## Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of **C14H12Br3NO** analogs.



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Caption: Workflow for the comparative spectroscopic analysis of **C14H12Br3NO** analogs.

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